![molecular formula C14H17N3O2 B12310115 4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12310115.png)
4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac-(3R,4R)-4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol, trans” is a synthetic organic compound that features a pyrrolidine ring substituted with a benzyl-pyrazole moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4R)-4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol, trans” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Benzyl-Pyrazole Moiety: The benzyl-pyrazole group can be introduced via nucleophilic substitution or coupling reactions.
Final Functionalization: The hydroxyl group at the 3-position can be introduced through selective reduction or hydrolysis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce a fully saturated pyrrolidine.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, the compound could be used in the synthesis of materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various applications.
Mécanisme D'action
The mechanism of action of “rac-(3R,4R)-4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol, trans” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor signaling pathways.
Influence on Cellular Processes: Affecting cellular processes such as apoptosis or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol: Similar structure but with a phenyl group instead of a benzyl group.
(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
The uniqueness of “rac-(3R,4R)-4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol, trans” lies in its specific substitution pattern and stereochemistry, which can influence its reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H17N3O2 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
4-(1-benzylpyrazol-4-yl)oxypyrrolidin-3-ol |
InChI |
InChI=1S/C14H17N3O2/c18-13-7-15-8-14(13)19-12-6-16-17(10-12)9-11-4-2-1-3-5-11/h1-6,10,13-15,18H,7-9H2 |
Clé InChI |
AKIZLZCBDWSEIB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1)OC2=CN(N=C2)CC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



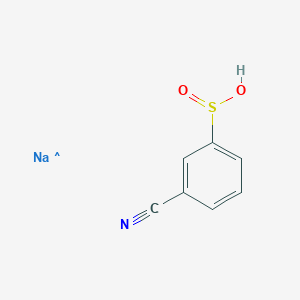
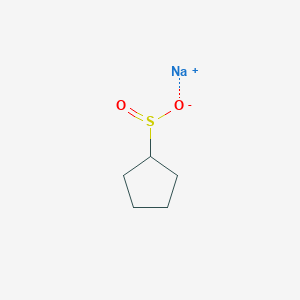
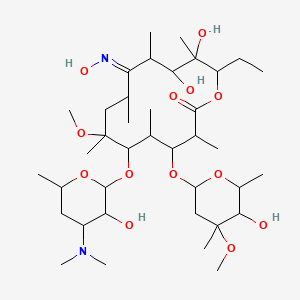
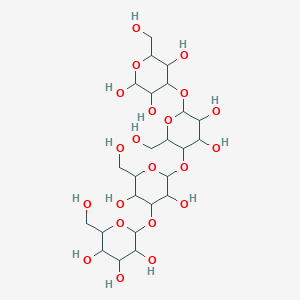
![N-[4-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B12310061.png)
![2-([11'-Biphenyl]-4-yl)-22-difluoroethan-1-ol](/img/structure/B12310067.png)
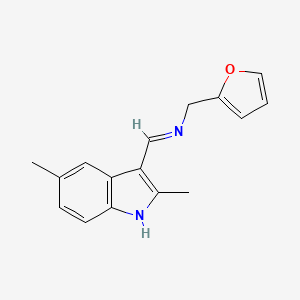

![2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12310088.png)
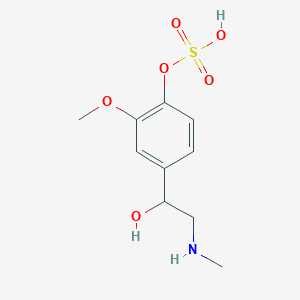
![5-Chlorothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12310107.png)

![Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B12310131.png)
